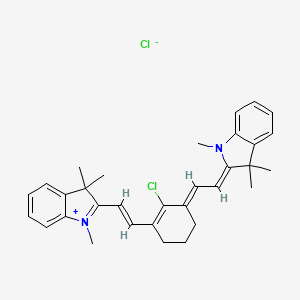
IR-775 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IR-775 chloride is a useful research compound. Its molecular formula is C32H36Cl2N2 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Liposomal Formulations
IR-775 chloride has been utilized in the development of liposomal formulations for drug delivery. In one study, IR-775 was incorporated into liposomes containing amiodarone hydrochloride (ADHC), enhancing the drug's targeting capabilities and therapeutic efficacy. The liposomes demonstrated improved heart-targeting ability through fluorescence imaging, indicating that IR-775 serves as an effective fluorescent marker for tracking drug distribution in vivo .
Nanocarrier Systems
Another innovative application involves the use of amphiphilic photosensitizer polymers as nanocarriers for IR-775. These polymers self-assemble into nanomicelles that encapsulate cytotoxic molecules, thereby enhancing the therapeutic effect in combination therapies. The nanodrug exhibits negligible hemolysis and good biocompatibility, making it suitable for further in vivo applications .
Brain Targeting Delivery
this compound has also been employed in brain-targeting drug delivery systems. A study demonstrated the successful encapsulation of IR-775 in lactoferrin-modified β-cyclodextrin nanoparticles, which significantly improved the transport efficiency across the blood-brain barrier (BBB). This modification resulted in a seven-fold increase in the area under the curve (AUC) of IR-775 in brain tissues compared to free IR-775 treatment, highlighting its potential for delivering hydrophobic drugs to the brain .
Photodynamic Therapy (PDT)
This compound is increasingly recognized for its role in photodynamic therapy applications. Due to its ability to generate reactive oxygen species (ROS) upon light activation, it can induce apoptosis in cancer cells. For instance, studies have shown that IR-775 combined with electroporation enhances therapeutic outcomes in drug-resistant breast cancer cells by improving drug uptake and efficacy .
Imaging Techniques
Fluorescence Imaging
The fluorescence properties of IR-775 make it a valuable tool for imaging applications. It has been utilized as a fluorescent probe in various biological imaging studies due to its low aqueous solubility and high photostability. The dye's excitation and emission wavelengths (approximately 774 nm and 830 nm, respectively) allow for deep tissue penetration, which is advantageous for real-time imaging of biological processes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Drug Delivery Systems | Liposomal formulations and nanocarriers | Enhanced targeting and therapeutic efficacy; improved BBB transport |
| Photodynamic Therapy | Induction of apoptosis via ROS generation | Effective against drug-resistant cancer cells |
| Imaging Techniques | Fluorescent probe for biological imaging | Low solubility but high photostability; enables deep tissue imaging |
Case Studies
-
Liposomal Amiodarone Delivery
In a study involving liposomal amiodarone loaded with IR-775, researchers demonstrated enhanced heart-targeting capabilities through fluorescence imaging post-injection. The study provided insights into the biodistribution and therapeutic potential of this formulation . -
Nanomicelle Development for Combination Therapy
A recent investigation focused on using amphiphilic polymers to create nanomicelles encapsulating IR-775 for combination cancer therapies. The results indicated significant improvements in therapeutic outcomes compared to monotherapy approaches . -
Brain Targeting with Lactoferrin-modified Nanocarriers
Research highlighted the successful use of lactoferrin-modified β-cyclodextrin nanoparticles loaded with IR-775 to enhance drug delivery across the BBB, demonstrating a marked increase in brain tissue accumulation .
Propiedades
Fórmula molecular |
C32H36Cl2N2 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BPSIJFMUSNMMAL-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CCC3)Cl)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















